molecular formula C9H12N4O B2720088 3-methyl-N-propylisoxazolo[5,4-d]pyrimidin-4-amine CAS No. 175348-28-4

3-methyl-N-propylisoxazolo[5,4-d]pyrimidin-4-amine

Cat. No. B2720088
CAS RN: 175348-28-4
M. Wt: 192.222
InChI Key: KGKKPMDAMDPNJB-UHFFFAOYSA-N
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Description

3-methyl-N-propylisoxazolo[5,4-d]pyrimidin-4-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound belongs to the family of isoxazolopyrimidine derivatives, which are known for their diverse biological activities.

Mechanism of Action

Target of Action

The primary targets of 3-methyl-N-propyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine Similar oxazolo[5,4-d]pyrimidine derivatives have been reported to be active against diverse molecular targets, including potent kinase inhibitors, inhibitors of vegfr-2, edg-1, acc2 proteins as well as immunosuppressive and antiviral agents .

Mode of Action

The specific mode of action of 3-methyl-N-propyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine It is known that similar compounds interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

The biochemical pathways affected by 3-methyl-N-propyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine Similar oxazolo[5,4-d]pyrimidine derivatives have been reported to affect various biochemical pathways, leading to downstream effects .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-methyl-N-propyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine These properties are crucial in determining the bioavailability of the compound .

Result of Action

The molecular and cellular effects of 3-methyl-N-propyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine Similar compounds have been reported to show significant inhibitory activity .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 3-methyl-N-propyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine Such factors can significantly impact the effectiveness of similar compounds .

Future Directions

The future directions for the study of “3-methyl-N-propylisoxazolo[5,4-d]pyrimidin-4-amine” and similar compounds could involve further exploration of their potential as CDK2 inhibitors and their possible applications in cancer treatment .

properties

IUPAC Name

3-methyl-N-propyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O/c1-3-4-10-8-7-6(2)13-14-9(7)12-5-11-8/h5H,3-4H2,1-2H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGKKPMDAMDPNJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C2C(=NOC2=NC=N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701323468
Record name 3-methyl-N-propyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701323468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820179
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-methyl-N-propyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine

CAS RN

175348-28-4
Record name 3-methyl-N-propyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701323468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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